molecular formula C11H11Cl2NO2 B15065707 Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)- CAS No. 54444-96-1

Acetamide, N-(6,7-dichloro-3,4-dihydro-2H-1-benzopyran-3-yl)-

Cat. No.: B15065707
CAS No.: 54444-96-1
M. Wt: 260.11 g/mol
InChI Key: SEQUSJVYSHEOJH-UHFFFAOYSA-N
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Description

N-(6,7-dichlorochroman-3-yl)acetamide: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chroman ring system substituted with chlorine atoms at the 6 and 7 positions, and an acetamide group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dichlorochroman-3-yl)acetamide typically involves the reaction of 6,7-dichlorochroman-3-amine with acetic anhydride or acetyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the generated acid by-products. The reaction can be represented as follows:

6,7-dichlorochroman-3-amine+acetic anhydrideN-(6,7-dichlorochroman-3-yl)acetamide+acetic acid\text{6,7-dichlorochroman-3-amine} + \text{acetic anhydride} \rightarrow \text{N-(6,7-dichlorochroman-3-yl)acetamide} + \text{acetic acid} 6,7-dichlorochroman-3-amine+acetic anhydride→N-(6,7-dichlorochroman-3-yl)acetamide+acetic acid

Industrial Production Methods: In an industrial setting, the production of N-(6,7-dichlorochroman-3-yl)acetamide may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods or the use of green solvents may also be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(6,7-dichlorochroman-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The chroman ring can be oxidized to form corresponding quinones.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of N-(6,7-dichlorochroman-3-yl)amine.

    Substitution: Formation of substituted chroman derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(6,7-dichlorochroman-3-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide
  • N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]acetamide

Comparison: N-(6,7-dichlorochroman-3-yl)acetamide is unique due to the presence of the chroman ring system, which imparts specific chemical and biological properties. In contrast, N-(1,3-dichloro-7-fluoro-9H-fluoren-2-yl)acetamide contains a fluorenyl ring system, and N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]acetamide contains a triazine ring system. These structural differences result in variations in reactivity, stability, and biological activity.

Properties

CAS No.

54444-96-1

Molecular Formula

C11H11Cl2NO2

Molecular Weight

260.11 g/mol

IUPAC Name

N-(6,7-dichloro-3,4-dihydro-2H-chromen-3-yl)acetamide

InChI

InChI=1S/C11H11Cl2NO2/c1-6(15)14-8-2-7-3-9(12)10(13)4-11(7)16-5-8/h3-4,8H,2,5H2,1H3,(H,14,15)

InChI Key

SEQUSJVYSHEOJH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CC2=CC(=C(C=C2OC1)Cl)Cl

Origin of Product

United States

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